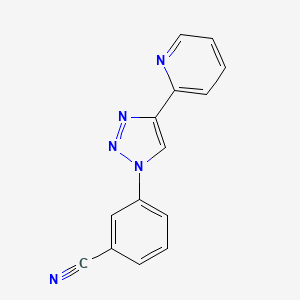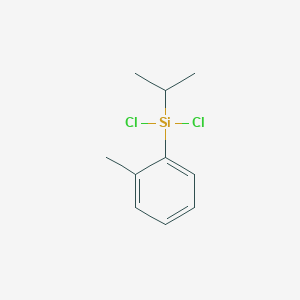
Silane, dichloro(1-methylethyl)(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichloro(1-methylethyl)(2-methylphenyl)-: is a chemical compound with the molecular formula C10H14Cl2Si and a molecular weight of 233.20966 g/mol . This compound is characterized by the presence of a silane group bonded to two chlorine atoms, a 1-methylethyl group, and a 2-methylphenyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dichloro(1-methylethyl)(2-methylphenyl)- typically involves the reaction of chlorosilanes with organometallic reagents . One common method is the reaction of dichlorosilane with 1-methylethylmagnesium chloride and 2-methylphenylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of Silane, dichloro(1-methylethyl)(2-methylphenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Silane, dichloro(1-methylethyl)(2-methylphenyl)- can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Reduction Reactions: The compound can be reduced to form or using reducing agents such as or .
Oxidation Reactions: Oxidation of Silane, dichloro(1-methylethyl)(2-methylphenyl)- can lead to the formation of siloxanes or silicones using oxidizing agents like hydrogen peroxide or potassium permanganate .
Common Reagents and Conditions:
Substitution: Alcohols, amines, thiols; typically carried out in the presence of a base such as .
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like or .
Major Products:
Substitution: Silane derivatives with various functional groups.
Reduction: Silanols, siloxanes.
Oxidation: Siloxanes, silicones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: Industrially, Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used in the production of silicone polymers and resins . It is also utilized in the manufacture of coatings and adhesives due to its excellent bonding properties .
Wirkmechanismus
The mechanism of action of Silane, dichloro(1-methylethyl)(2-methylphenyl)- involves the formation of covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen , carbon , and nitrogen atoms, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
- Silane, dichloro(1-methylethyl)phenyl-
- Silane, dichloro(1-methylethyl)(4-methylphenyl)-
- Silane, dichloro(1-methylethyl)(3-methylphenyl)-
Uniqueness: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional isomerism can lead to differences in steric hindrance and electronic effects , making it distinct from its similar compounds .
Eigenschaften
CAS-Nummer |
824934-48-7 |
|---|---|
Molekularformel |
C10H14Cl2Si |
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
dichloro-(2-methylphenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
InChI-Schlüssel |
BSSZYNIRIDEXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[Si](C(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
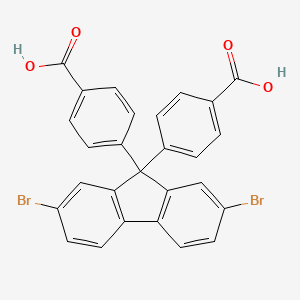
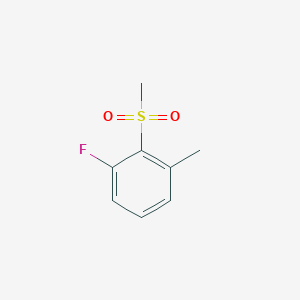
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
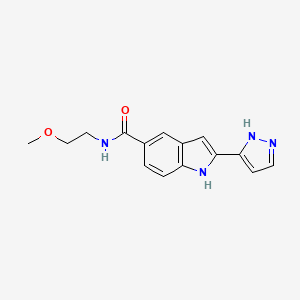
![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
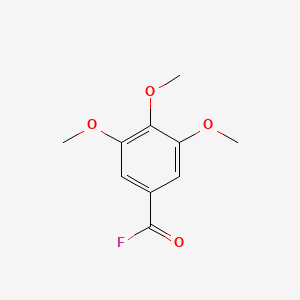
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
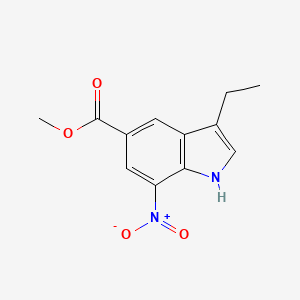
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
